3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid
Overview
Description
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid is a heterocyclic organic compound that contains a pyrazole ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.
Introduction of Substituents: Ethyl and methyl groups can be introduced through nucleophilic substitution reactions.
Formation of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving hydroxylamine and appropriate precursors.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The pyrazole ring can be reduced to form a variety of derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the pyrazole and isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Esters and Amides: Resulting from oxidation of the carboxylic acid group.
Reduced Derivatives: Resulting from reduction of the pyrazole ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic systems, which are important in pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, particularly in the development of antileishmanial and antimalarial agents. Medicine: The compound and its derivatives are being investigated for their pharmacological properties, including anti-inflammatory and anticancer activities. Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context and the derivatives formed.
Comparison with Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of the isoxazole ring.
1-(1H-pyrazol-4-yl)-ethanone: A simpler pyrazole derivative without the isoxazole ring.
Uniqueness:
The presence of the isoxazole ring in 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-isoxazole-5-carboxylic acid provides unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-13-6(2)7(5-11-13)8-4-9(10(14)15)16-12-8/h5,9H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPFOJBRIDCQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC(C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424561 | |
Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957258-38-7 | |
Record name | 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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